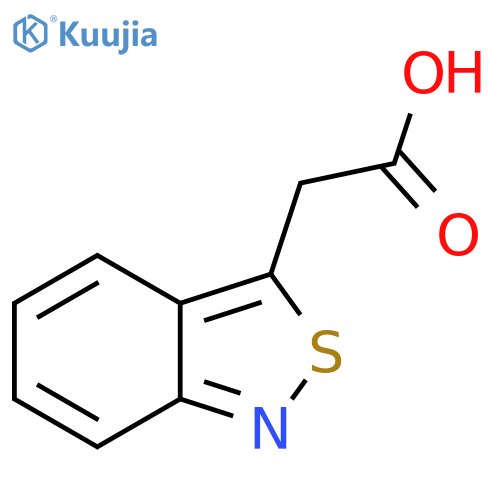Cas no 57676-16-1 (2-(2,1-benzothiazol-3-yl)acetic acid)

57676-16-1 structure
商品名:2-(2,1-benzothiazol-3-yl)acetic acid
CAS番号:57676-16-1
MF:C9H7NO2S
メガワット:193.222380876541
MDL:MFCD20545810
CID:5686504
PubChem ID:12246271
2-(2,1-benzothiazol-3-yl)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(Benzo[c]isothiazol-3-yl)acetic acid
- 57676-16-1
- SCHEMBL6985066
- EN300-2139813
- 2-(2,1-benzothiazol-3-yl)acetic acid
- 2,1-Benzisothiazole-3-acetic acid
- CID 12246271
-
- MDL: MFCD20545810
- インチ: 1S/C9H7NO2S/c11-9(12)5-8-6-3-1-2-4-7(6)10-13-8/h1-4H,5H2,(H,11,12)
- InChIKey: VVFWYLIZGDHKEM-UHFFFAOYSA-N
- ほほえんだ: S1C(CC(=O)O)=C2C=CC=CC2=N1
計算された属性
- せいみつぶんしりょう: 193.01974964g/mol
- どういたいしつりょう: 193.01974964g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
じっけんとくせい
- 密度みつど: 1.445±0.06 g/cm3(Predicted)
- ゆうかいてん: 129.5-130 °C(Solv: methanol (67-56-1); water (7732-18-5))
- ふってん: 380.7±17.0 °C(Predicted)
- 酸性度係数(pKa): 2.20±0.30(Predicted)
2-(2,1-benzothiazol-3-yl)acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2139813-2.5g |
2-(2,1-benzothiazol-3-yl)acetic acid |
57676-16-1 | 95% | 2.5g |
$3611.0 | 2023-09-16 | |
| Enamine | EN300-2139813-1.0g |
2-(2,1-benzothiazol-3-yl)acetic acid |
57676-16-1 | 95% | 1g |
$1844.0 | 2023-05-24 | |
| Aaron | AR0280OJ-250mg |
2-(2,1-benzothiazol-3-yl)acetic acid |
57676-16-1 | 95% | 250mg |
$1281.00 | 2025-02-15 | |
| Enamine | EN300-2139813-5g |
2-(2,1-benzothiazol-3-yl)acetic acid |
57676-16-1 | 95% | 5g |
$5345.0 | 2023-09-16 | |
| 1PlusChem | 1P0280G7-10g |
2-(2,1-benzothiazol-3-yl)acetic acid |
57676-16-1 | 95% | 10g |
$9860.00 | 2023-12-16 | |
| Aaron | AR0280OJ-100mg |
2-(2,1-benzothiazol-3-yl)acetic acid |
57676-16-1 | 95% | 100mg |
$904.00 | 2025-02-15 | |
| Aaron | AR0280OJ-50mg |
2-(2,1-benzothiazol-3-yl)acetic acid |
57676-16-1 | 95% | 50mg |
$699.00 | 2025-02-15 | |
| 1PlusChem | 1P0280G7-2.5g |
2-(2,1-benzothiazol-3-yl)acetic acid |
57676-16-1 | 95% | 2.5g |
$4525.00 | 2023-12-16 | |
| 1PlusChem | 1P0280G7-100mg |
2-(2,1-benzothiazol-3-yl)acetic acid |
57676-16-1 | 95% | 100mg |
$852.00 | 2023-12-16 | |
| 1PlusChem | 1P0280G7-1g |
2-(2,1-benzothiazol-3-yl)acetic acid |
57676-16-1 | 95% | 1g |
$2341.00 | 2023-12-16 |
2-(2,1-benzothiazol-3-yl)acetic acid 関連文献
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
57676-16-1 (2-(2,1-benzothiazol-3-yl)acetic acid) 関連製品
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
